(1R,8R)-1-methyl-1,2,5,8-tetrahydropyrrolizin-3-one
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Overview
Description
(1R,8R)-1-methyl-1,2,5,8-tetrahydropyrrolizin-3-one is a bicyclic organic compound with a unique structure that includes a tetrahydropyrrolizinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8R)-1-methyl-1,2,5,8-tetrahydropyrrolizin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amine and an aldehyde, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
(1R,8R)-1-methyl-1,2,5,8-tetrahydropyrrolizin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
(1R,8R)-1-methyl-1,2,5,8-tetrahydropyrrolizin-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,8R)-1-methyl-1,2,5,8-tetrahydropyrrolizin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4R,8R)-p-Menthane-2,8,9-triol: A p-menthane monoterpenoid with similar structural features.
(1R,2R,5S,8R,14R,15R,16S)-16-hydroxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid: A triterpenoid with a complex ring structure.
Uniqueness
(1R,8R)-1-methyl-1,2,5,8-tetrahydropyrrolizin-3-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1R,8R)-1-methyl-1,2,5,8-tetrahydropyrrolizin-3-one |
InChI |
InChI=1S/C8H11NO/c1-6-5-8(10)9-4-2-3-7(6)9/h2-3,6-7H,4-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
IKXKGCSOHQYORH-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)N2[C@H]1C=CC2 |
Canonical SMILES |
CC1CC(=O)N2C1C=CC2 |
Origin of Product |
United States |
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